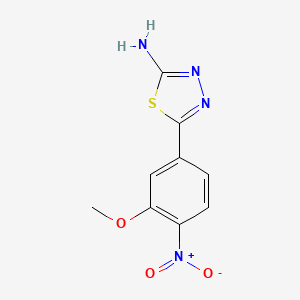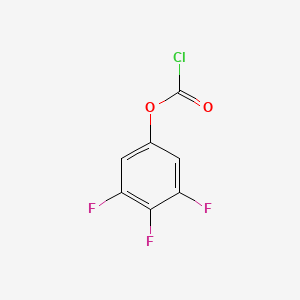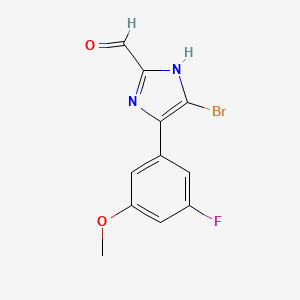![molecular formula C15H24NO5P B13696525 Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
Diethyl [4-(Boc-amino)phenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [4-(Boc-amino)phenyl]phosphonate is a chemical compound with the molecular formula C14H22NO5P It is a derivative of phosphonic acid and is characterized by the presence of a diethyl phosphonate group attached to a phenyl ring, which is further substituted with a Boc-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [4-(Boc-amino)phenyl]phosphonate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-aminophenylphosphonic acid diethyl ester.
Boc Protection: The amino group of the 4-aminophenylphosphonic acid diethyl ester is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step results in the formation of this compound.
The reaction conditions generally involve:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 0°C
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [4-(Boc-amino)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in coupling reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for Boc deprotection.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Pd(PPh3)4 and bases such as cesium carbonate (Cs2CO3).
Major Products
Substitution Reactions: Alkylated phosphonates
Deprotection Reactions: 4-aminophenylphosphonic acid diethyl ester
Coupling Reactions: Various phosphonate derivatives
Aplicaciones Científicas De Investigación
Diethyl [4-(Boc-amino)phenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized phosphonates with industrial applications.
Mecanismo De Acción
The mechanism of action of Diethyl [4-(Boc-amino)phenyl]phosphonate involves its interaction with biological targets through its phosphonate group. The phosphonate moiety can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding.
Comparación Con Compuestos Similares
Diethyl [4-(Boc-amino)phenyl]phosphonate can be compared with other similar compounds such as:
Diethyl [4-amino)phenyl]phosphonate: Lacks the Boc protection, making it more reactive but less stable.
Diethyl [4-(methoxy)phenyl]phosphonate: Contains a methoxy group instead of an amino group, resulting in different reactivity and applications.
Diethyl [4-(hydroxy)phenyl]phosphonate: Contains a hydroxy group, which can participate in different types of chemical reactions compared to the amino group.
The uniqueness of this compound lies in its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C15H24NO5P |
|---|---|
Peso molecular |
329.33 g/mol |
Nombre IUPAC |
tert-butyl N-(4-diethoxyphosphorylphenyl)carbamate |
InChI |
InChI=1S/C15H24NO5P/c1-6-19-22(18,20-7-2)13-10-8-12(9-11-13)16-14(17)21-15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,17) |
Clave InChI |
ZNMBUAIYYOKNEB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


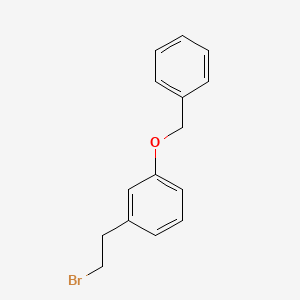
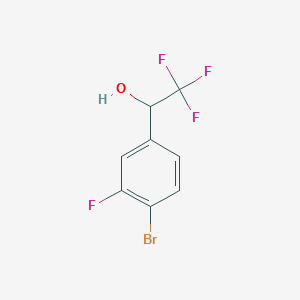
![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)
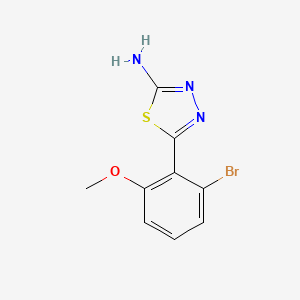
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)

![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)

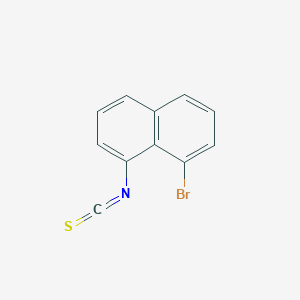
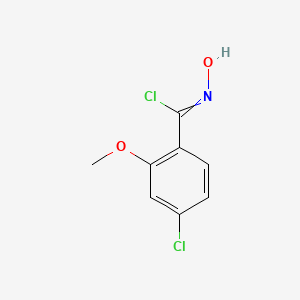
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
